An In-depth Technical Guide to the Physicochemical Properties of 5-(3-bromophenyl)-1,2,4-triazin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-(3-bromophenyl)-1,2,4-triazin-3-amine
Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific investigation. Among the most crucial of these early-stage assessments is the comprehensive characterization of a molecule's physicochemical properties. These fundamental attributes govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide provides an in-depth exploration of the core physicochemical properties of 5-(3-bromophenyl)-1,2,4-triazin-3-amine, a heterocyclic amine with potential pharmacological relevance. While specific experimental data for this exact molecule is not exhaustively available in public literature, this document serves as a technical blueprint for its characterization. We will delve into the theoretical underpinnings of each property, provide field-proven experimental protocols for their determination, and present comparative data from structurally related analogs to offer a well-rounded scientific perspective for researchers, scientists, and drug development professionals.
Molecular Structure and Identity
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
Chemical Structure:
Caption: Step-by-step workflow for the shake-flask method of LogP determination.
Detailed Steps:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of 5-(3-bromophenyl)-1,2,4-triazin-3-amine in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Equilibration: Shake the vial at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, avoiding any contamination from the interface.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility: A Prerequisite for Absorption and Formulation
Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed. [1]Poor solubility can lead to low bioavailability and challenges in formulation development.
Theoretical Framework and Importance
Solubility is influenced by a molecule's polarity, crystal lattice energy, and the pH of the medium for ionizable compounds. For drug discovery, both kinetic and thermodynamic solubility are often measured. Thermodynamic solubility, the true equilibrium solubility, is the most relevant for pre-formulation studies. [2]
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is also the standard for determining thermodynamic solubility. [1] Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Detailed Steps:
-
Sample Preparation: Add an excess of solid 5-(3-bromophenyl)-1,2,4-triazin-3-amine to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: The vial is sealed and agitated at a constant temperature for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: The suspension is filtered through a low-protein-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical method, such as HPLC-UV, against a standard curve.
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. [3]For a drug candidate with ionizable groups, the pKa dictates its charge state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. The 3-amino-1,2,4-triazine core of the target molecule contains basic nitrogen atoms, making it likely to have a basic pKa.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound. [4] Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Sample Preparation: A precisely weighed amount of 5-(3-bromophenyl)-1,2,4-triazin-3-amine is dissolved in a suitable solvent system (e.g., water or a methanol-water mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa is the pH at the half-equivalence point. Specialized software is often used to analyze the titration data and derive the pKa value(s).
Thermal Properties: Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. It is a fundamental physical property used for identification and as an indicator of purity. Pure compounds typically have a sharp melting point range (0.5-1.0 °C), whereas impurities tend to depress and broaden the melting range.
Comparative Melting Point Data
Table 3: Melting Points of Related Triazine Compounds
| Compound | Melting Point (°C) | Source |
| 3-Amino-1,2,4-triazine | 174-177 | |
| 1-(4-(4-chloro-6-(2,6-dichlorophenoxy)-1,3,5-triazin-2-ylamino)phenyl)ethanone | 232-234 | [5] |
| 6-(4-(Aminomethyl)phenyl)-N4-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | 268-270 | [6] |
Experimental Protocol: Capillary Melting Point Determination
The determination of melting point using a capillary tube in a melting point apparatus is a standard and reliable method. [7][8] Workflow for Capillary Melting Point Determination
Caption: Workflow for determining the melting point using a capillary apparatus.
Detailed Steps:
-
Sample Preparation: A small amount of the dry, finely powdered 5-(3-bromophenyl)-1,2,4-triazin-3-amine is loaded into a capillary tube. The sample is packed down to the sealed end of the tube.
-
Measurement: The capillary tube is placed in the heating block of a melting point apparatus. The temperature is increased at a moderate rate initially, and then more slowly (1-2 °C per minute) as the expected melting point is approached.
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of a synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 5-(3-bromophenyl)-1,2,4-triazin-3-amine, the presence of bromine is a key feature that can be identified by its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a molecular ion peak (M+) and an M+2 peak of almost equal intensity. [9][10] Expected Mass Spectrum Features:
-
Molecular Ion (M+): A pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.
-
Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for such aromatic and heterocyclic systems may involve loss of small neutral molecules or cleavage of the rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of a molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Features:
-
Aromatic Protons: The protons on the 3-bromophenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7-8.5 ppm).
-
Triazine Proton: The proton on the 1,2,4-triazine ring will likely appear as a singlet in the aromatic region.
-
Amine Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift may be concentration and solvent dependent.
Expected ¹³C NMR Features:
-
Aromatic Carbons: The six carbons of the bromophenyl ring will give rise to distinct signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.
-
Triazine Carbons: The carbons of the 1,2,4-triazine ring will appear at characteristic chemical shifts, often in the range of δ 140-160 ppm.
Note on NMR of Triazines: The characterization of triazines by NMR can sometimes be challenging due to low solubility in common deuterated solvents. The use of co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures may be necessary to obtain well-resolved signals. [11]
Conclusion and Future Directions
This technical guide has outlined the critical physicochemical properties of 5-(3-bromophenyl)-1,2,4-triazin-3-amine and provided a comprehensive framework for their experimental determination. While a complete set of experimental data for this specific molecule is not yet publicly available, the protocols and comparative data presented herein offer a robust starting point for any research or development program involving this compound or its analogs.
For drug development professionals, the systematic characterization of these properties is not merely a data collection exercise; it is a fundamental necessity for building a comprehensive understanding of a molecule's potential. The insights gained from these studies will guide lead optimization, inform formulation strategies, and ultimately contribute to the development of safer and more effective medicines. It is our hope that this guide will serve as a valuable resource for scientists working at the forefront of pharmaceutical innovation.
References
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Melting point determination. University of Calgary. [Link]
-
(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. American Laboratory. [Link]
-
Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Royal Society of Chemistry. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Determining the Ideal Solubility of Drug Candidates by Means of DSC. METTLER TOLEDO. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]
-
Determination of Melting Point. PennWest Clarion. [Link]
-
pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. ResearchGate. [Link]
-
pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. [Link]
-
Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Chapter 3 – Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). [Link]
-
1H- and 13C-NMR Investigations on s-Adduct Formation of 1,2,4Triazine 4Oxides and 3-Chloro-6-phenyl-1,2,4-triazine with Liquid Ammonia and Alkylamines. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Melting Point Determination Procedure. Chemistry LibreTexts. [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. National Institutes of Health. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Prediction of pKa values via graph neural networks. reposiTUm. [Link]
-
Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]
-
Predicting the pKa of Small Molecules. arXiv. [Link]
-
as-Triazine, 5-(p-bromophenyl)-3-methoxy-. PubChem. [Link]
-
5-(4-Bromophenyl)-3-[3-(3-chlorophenyl)pyrrolidin-1-yl]-1,2,4-triazine. PubChem. [Link]
-
5-((3-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b]t[12][][9]riazol-6-ol. PubChem. [Link]
-
triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. CentAUR. [Link]
-
3-(4-Bromophenyl)-4-phenyl-1,4-dihydro-1,3,5-triazin-3-ium-2,6-diamine. PubChem. [Link]
-
5-(4-bromophenyl)-1,2,4-triazin-3-amine. PubChemLite. [Link]
-
5-(3-chlorophenyl)-1,2,4-triazin-3-amine. PubChemLite. [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. mrupp.info [mrupp.info]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. jove.com [jove.com]
- 8. pennwest.edu [pennwest.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tdx.cat [tdx.cat]
- 12. encyclopedia.pub [encyclopedia.pub]
